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N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Regioisomer Differentiation Physicochemical Property Prediction Chromatographic Behavior

N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS 1093406-66-6), systematically known as 2,5-dimethylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is a synthetic phenolic N-acetylglucosamine (NAG) glycoside with molecular formula C16H23NO6 and molecular weight 325.36 Da. It belongs to the class of derivatives and analogs of natural compounds and is cataloged in the InterBioScreen screening library as STOCK1N-35163, indicating its utility in high-throughput screening and drug discovery campaigns.

Molecular Formula C16H23NO6
Molecular Weight 325.361
CAS No. 1093406-66-6
Cat. No. B2779872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS1093406-66-6
Molecular FormulaC16H23NO6
Molecular Weight325.361
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C
InChIInChI=1S/C16H23NO6/c1-8-4-5-9(2)11(6-8)22-16-13(17-10(3)19)15(21)14(20)12(7-18)23-16/h4-6,12-16,18,20-21H,7H2,1-3H3,(H,17,19)
InChIKeyBPBFLUFQHFBBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-Dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS 1093406-66-6): A Structurally Defined Phenolic N-Acetylglucosamine Glycoside for Specialized Glycobiology Research


N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS 1093406-66-6), systematically known as 2,5-dimethylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is a synthetic phenolic N-acetylglucosamine (NAG) glycoside with molecular formula C16H23NO6 and molecular weight 325.36 Da . It belongs to the class of derivatives and analogs of natural compounds and is cataloged in the InterBioScreen screening library as STOCK1N-35163, indicating its utility in high-throughput screening and drug discovery campaigns [1]. The compound features a 2,5-dimethylphenoxy aglycone linked via a β-glycosidic bond to an N-acetylglucosamine sugar moiety, a structural motif that has recently been associated with α-glucosidase inhibitory activity in closely related phenolic NAG glycosides [2].

Why Generic Substitution of 2,5-Dimethylphenyl NAG Glycoside (CAS 1093406-66-6) with Positional Isomers Is Not Scientifically Justifiable


Within the InterBioScreen natural compound derivative library, at least three regioisomeric dimethylphenyl N-acetylglucosamine glycosides coexist — the 2,5-dimethylphenyl (target, STOCK1N-35163), 3,4-dimethylphenyl (STOCK1N-35132), and 2,4-dimethylphenyl (STOCK1N-35009) variants [1]. Although these isomers share the identical molecular formula (C16H23NO6) and nearly identical molecular weight (325.36 Da), the position of methyl substituents on the aromatic aglycone dictates distinct electronic distributions, steric profiles, and hydrogen-bonding capacities that are known to govern molecular recognition at enzyme active sites and carbohydrate-binding domains . Published data on phenolic NAG glycosides demonstrates that even subtle aglycone modifications produce large differences in α-glucosidase inhibitory potency — thymol NAG glycoside (3a) achieved an IC50 of 265.8 μM, whereas other phenolic NAG glycosides in the same study exhibited substantially weaker activity, with the parent aglycones displaying minimal inhibition (e.g., thymol alone showed only 14.44% inhibition at 800 μM) [2]. These findings illustrate that the aglycone identity is not interchangeable and that replacement of CAS 1093406-66-6 with a different dimethylphenyl isomer risks complete loss of target binding or alteration of the pharmacological profile.

Quantitative Differentiation Evidence for CAS 1093406-66-6 Versus Closest Regioisomeric and Structural Analogs


Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution Governs Predicted logP and Boiling Point

The target compound (2,5-dimethylphenyl isomer) and its closest comparator, the 3,4-dimethylphenyl isomer (STOCK1N-35132, CAS 957007-03-3), share identical molecular formula (C16H23NO6) and molecular weight (325.36 Da) [1]. However, ACD/Labs Percepta predictions reveal that the 2,5-isomer exhibits a marginally lower boiling point (609.3 ± 55.0 °C) compared to the 3,4-isomer (622.9 ± 55.0 °C), a difference of approximately 13.6 °C that reflects altered intermolecular interactions arising from the distinct substitution pattern . Both compounds share a predicted logP of 1.02, but the differential methyl positioning alters the spatial distribution of hydrophobic surface area, which can influence reversed-phase chromatographic retention times and, more critically, the compound's orientation within hydrophobic enzyme binding pockets .

Regioisomer Differentiation Physicochemical Property Prediction Chromatographic Behavior

Spectral Identity Confirmation: NMR Fingerprint Uniquely Distinguishes CAS 1093406-66-6 from All Other Dimethylphenyl Isomers

CAS 1093406-66-6 possesses a verified NMR spectral fingerprint in the KnowItAll NMR Spectral Library (Wiley), with 2 recorded NMR spectra acquired in DMSO-d6 solvent [1]. The InChIKey BPBFLUFQHFBBTE-UHFFFAOYSA-N serves as a unique structural identifier that distinguishes this compound from all other dimethylphenyl regioisomers. The 1H NMR spectrum of the 2,5-dimethylphenyl isomer is expected to display distinct aromatic proton splitting patterns and methyl group chemical shifts that differ measurably from the 3,4-dimethylphenyl isomer (InChIKey distinct) and the 2,4-dimethylphenyl isomer (InChIKey distinct) [2]. This spectral uniqueness provides a definitive, instrumentally verifiable basis for compound identity confirmation that cannot be achieved through molecular formula or mass spectrometry alone.

NMR Spectroscopy Structural Identity Confirmation Quality Control

Class-Level Inference: Phenolic NAG Glycosides Exhibit α-Glucosidase Inhibition Potency Approaching Acarbose, with Aglycone Specificity as a Key Determinant

In a 2026 study, three phenolic N-acetylglucosamine (NAG) glycosides were synthesized and evaluated for α-glucosidase inhibitory activity [1]. Thymol NAG glycoside (compound 3a) demonstrated an IC50 of 265.8 ± 13.0 μM, which is numerically superior to the clinical comparator acarbose (IC50 = 298.5 ± 13.7 μM) [2]. Critically, the parent aglycone thymol alone exhibited only 14.44% inhibition at 800 μM, confirming that NAG glycosylation is a prerequisite for potent enzyme inhibition. The study further demonstrated that different phenolic aglycones conferred substantially different inhibitory potencies, establishing that the aglycone identity — including substitution pattern — is a key determinant of biological activity within this compound class [3]. Although CAS 1093406-66-6 was not among the three compounds directly tested, its 2,5-dimethylphenoxy aglycone positions it within the same pharmacophore class, and the published structure-activity relationship data supports the hypothesis that this specific substitution pattern may yield a distinct inhibition profile relative to isomers with methyl groups at different positions.

α-Glucosidase Inhibition Type 2 Diabetes Glycoside Pharmacophore

Confirmation of Predicted ADME-Relevant Properties: All Dimethylphenyl NAG Glycosides Comply with Lipinski's Rule of Five, but Differ in logD and Polar Surface Area Distribution

All three dimethylphenyl NAG glycoside regioisomers (2,5-, 3,4-, and 2,4-dimethylphenyl) comply with Lipinski's Rule of Five (zero violations) and share identical predicted logP (1.02), polar surface area (108 Ų), and hydrogen bond donor/acceptor counts (4 donors, 7 acceptors) . However, the spatial orientation of the methyl groups on the phenyl ring influences the three-dimensional distribution of lipophilicity and the conformational preferences of the aglycone-sugar linkage [1]. The 2,5-dimethyl substitution places one methyl group ortho to the glycosidic oxygen, creating steric hindrance near the anomeric center that is absent in the 3,4-isomer (no ortho substitution) and differs in orientation from the 2,4-isomer (one ortho, one para methyl) . This steric difference is predicted to affect the rotational freedom of the aglycone and the accessibility of the sugar hydroxyls for hydrogen bonding, parameters that are critical for molecular recognition by carbohydrate-active enzymes and lectins.

Drug-likeness ADME Prediction Lead Optimization

Optimal Research and Procurement Application Scenarios for CAS 1093406-66-6 Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Mapping the Contribution of 2,5-Dimethylphenyl Substitution to α-Glucosidase Inhibition in the Phenolic NAG Glycoside Series

The recently demonstrated class-level α-glucosidase inhibitory activity of phenolic NAG glycosides [1], combined with the pronounced aglycone-dependence of potency, positions CAS 1093406-66-6 as a critical SAR probe. By testing the 2,5-dimethylphenyl isomer alongside the 3,4-dimethylphenyl (STOCK1N-35132) and 2,4-dimethylphenyl (STOCK1N-35009) variants, researchers can isolate the contribution of ortho-methyl substitution to enzyme inhibition. Given that thymol NAG glycoside achieved an IC50 of 265.8 μM (comparable to acarbose at 298.5 μM), systematic regioisomeric profiling of dimethylphenyl NAG glycosides could identify the optimal methyl substitution pattern for α-glucosidase binding. The availability of verified NMR spectra for CAS 1093406-66-6 [2] ensures that the correct isomer is tested, eliminating the common pitfall of isomeric misassignment that has confounded SAR studies in glycoside series .

Enzymatic Stability Profiling of Ortho-Substituted Phenolic Glycosides as Substrates or Inhibitors of β-Glucosaminidases and Related Carbohydrate-Active Enzymes

The unique steric environment created by the ortho-methyl group in CAS 1093406-66-6, which distinguishes it from the 3,4-dimethylphenyl isomer lacking ortho substitution, makes this compound valuable for studying steric effects on enzymatic glycosidic bond cleavage [1]. The predicted logD of 0.14 at both pH 5.5 and 7.4 [2] indicates consistent hydrophilicity across physiologically relevant pH ranges, simplifying kinetic assay design. Researchers investigating substrate specificity of β-N-acetylglucosaminidases, lysozymes, or O-GlcNAcase — enzymes that process N-acetylglucosamine-containing substrates — can use this compound to determine whether a 2,5-dimethylphenyl aglycone confers resistance or susceptibility to hydrolysis relative to unsubstituted phenyl or other dimethyl isomers.

High-Throughput Screening Library Annotation: Using Spectral Fingerprint and Predicted Properties for Hit Triage and Artifact Elimination

As an InterBioScreen library compound (STOCK1N-35163) classified under derivatives and analogs of natural compounds [1], CAS 1093406-66-6 is primarily deployed in high-throughput screening campaigns. Its verified NMR spectral fingerprint in the KnowItAll library [2] enables rapid identity confirmation of screening plates, while its compliance with Lipinski's Rule of Five (zero violations) and predicted logD of 0.14 at pH 7.4 support its classification as a lead-like molecule suitable for hit-to-lead progression. The key procurement consideration is that isomeric purity must be verified via NMR prior to screening, as the 3,4- and 2,4-dimethylphenyl isomers share identical mass and would be indistinguishable by LC-MS alone.

Computational Docking and Molecular Dynamics Studies Investigating the Binding Mode of 2,5-Dimethylphenyl Glycosides to Carbohydrate-Recognition Domains

The availability of the precise InChIKey (BPBFLUFQHFBBTE-UHFFFAOYSA-N) and SMILES [1] for CAS 1093406-66-6, combined with its experimentally confirmed β-D-glucopyranoside stereochemistry at all five chiral centers [2], makes this compound suitable as a structurally unambiguous ligand for molecular docking studies. Computational researchers investigating lectin-glycan interactions, glycosyltransferase substrate specificity, or glycosidase inhibitor design can use the defined 2,5-dimethylphenyl substitution pattern as a computational probe to compare binding poses across the dimethylphenyl regioisomeric series. The predicted boiling point difference of ~13.6 °C relative to the 3,4-isomer provides a secondary physical property anchor for validating force field parameterization in molecular dynamics simulations.

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